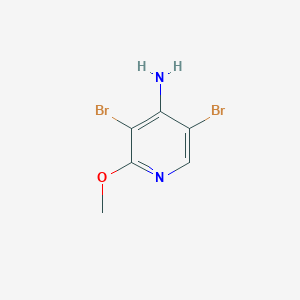

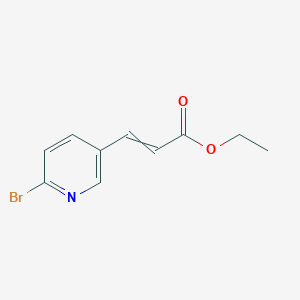

![molecular formula C10H10ClN3O2 B1403664 4-chloro-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate d’éthyle CAS No. 1400764-29-5](/img/structure/B1403664.png)

4-chloro-5-méthyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate d’éthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

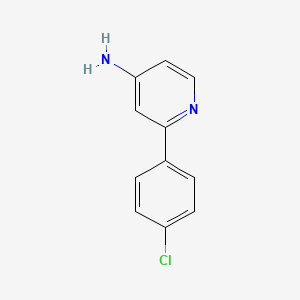

The molecular formula of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate is C10H10ClN3O2 . The average mass is 239.658 Da and the monoisotopic mass is 239.046158 Da .Applications De Recherche Scientifique

Activité antibactérienne

Ce composé est utilisé dans la préparation de composés ayant des activités antibactériennes. Il se lie à l’enzyme ADN gyrase, l’empêchant de décomposer l’ADN bactérien, ce qui est crucial pour la survie et la réplication des bactéries .

Activité antitumorale

Des dérivés de ce composé ont été utilisés dans le développement d’agents antitumoraux en raison de leur capacité à interférer avec les processus cellulaires essentiels à la croissance et au maintien des tumeurs .

Activité antivirale

La pyrimidine et ses dérivés, y compris ce composé, ont montré un potentiel dans les applications antivirales. Ils ont été étudiés pour leur efficacité contre diverses infections virales .

Activité antioxydante

Le composé a également été étudié pour ses propriétés antioxydantes, qui peuvent aider à protéger les cellules du stress oxydatif, un facteur dans de nombreuses maladies chroniques .

Activité anti-inflammatoire

La recherche a indiqué que ce composé pourrait avoir des effets anti-inflammatoires, ce qui pourrait être bénéfique dans le traitement des affections caractérisées par une inflammation .

Neuroprotection

Des études ont suggéré que des dérivés de ce composé pourraient offrir des avantages neuroprotecteurs, potentiellement aidant au traitement des maladies neurodégénératives .

Activité anti-cancer du sein

Il existe des preuves que ce composé pourrait jouer un rôle dans les traitements anti-cancer du sein, en particulier en association avec d’autres traitements pour améliorer les résultats des patients .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate are the enzymes DNA gyrase and RNA polymerase . These enzymes play crucial roles in bacterial DNA replication and transcription, respectively .

Mode of Action

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate binds to DNA gyrase, preventing it from breaking down the bacterial DNA . It also binds to RNA polymerase, which may contribute to its antimycobacterial activity .

Biochemical Pathways

The compound’s interaction with DNA gyrase and RNA polymerase disrupts the normal functioning of these enzymes, thereby inhibiting bacterial DNA replication and transcription . This disruption of key biochemical pathways leads to the death of the bacteria.

Result of Action

The binding of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate to DNA gyrase and RNA polymerase results in the inhibition of bacterial DNA replication and transcription . This leads to the death of the bacteria, demonstrating the compound’s antibacterial and antimycobacterial effects .

Safety and Hazards

Orientations Futures

The unique properties and potential applications of Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate make it a compound of interest for future research. Its potential as a neuroprotective and anti-inflammatory agent, as suggested by studies on similar compounds , could be explored further.

Analyse Biochimique

Biochemical Properties

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . Additionally, this compound exhibits antimycobacterial activity by binding to the enzyme RNA polymerase . These interactions highlight its potential as an antimicrobial agent.

Cellular Effects

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, its binding to DNA gyrase and RNA polymerase disrupts the normal functioning of bacterial cells, leading to their inhibition . This compound’s impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to DNA gyrase, it prevents the enzyme from breaking down bacterial DNA, thereby inhibiting bacterial replication . Similarly, its interaction with RNA polymerase inhibits the transcription process, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its antimicrobial activity over extended periods

Dosage Effects in Animal Models

The effects of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant adverse effects. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its interaction with DNA gyrase and RNA polymerase indicates its role in nucleic acid metabolism . Additionally, this compound may influence metabolic flux and metabolite levels, further affecting cellular processes. Detailed studies are needed to elucidate the complete metabolic pathways and their implications.

Transport and Distribution

The transport and distribution of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate within cells and tissues are essential for its activity and function. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . These localization patterns are vital for understanding its mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

ethyl 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-12-6-4-5-14(2)7(6)8(11)13-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMENTCJVROGGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C(=N1)Cl)N(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

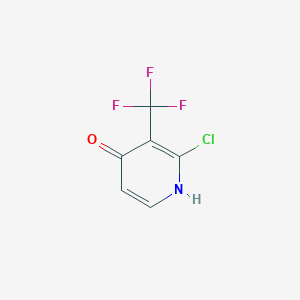

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)

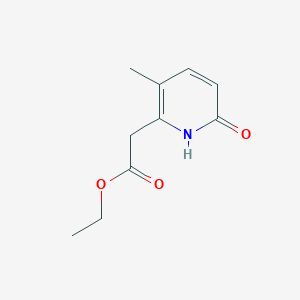

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)

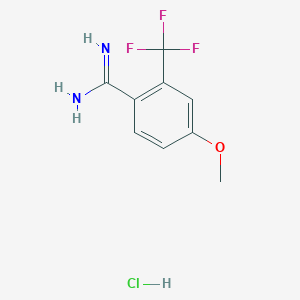

![(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine](/img/structure/B1403595.png)

![4-[Hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1403596.png)

![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)